molecular formula C7H7FN2O2 B2536277 2-Fluoro-6-methyl-4-nitroaniline CAS No. 1426805-91-5

2-Fluoro-6-methyl-4-nitroaniline

Cat. No.: B2536277
CAS No.: 1426805-91-5
M. Wt: 170.143
InChI Key: ACSUPFMVHUMTGD-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methyl-4-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

    Amination: The final step involves the reduction of the nitro group to an amine using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to a nitro group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 2-Fluoro-6-methyl-4-nitrobenzene.

    Reduction: Formation of 2-Fluoro-6-methyl-4-aminobenzene.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    2-Fluoro-4-nitroaniline: Similar structure but lacks the methyl group at the 6-position.

    6-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group at the 4-position.

    4-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group at the 6-position.

Uniqueness: 2-Fluoro-6-methyl-4-nitroaniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-fluoro-6-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUPFMVHUMTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426805-91-5
Record name 2-fluoro-6-methyl-4-nitroaniline
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